N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes multiple fluorine atoms and a pyrazolo[3,4-d]pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenyl groups: This can be achieved through nucleophilic aromatic substitution reactions.
Thioether formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The fluorine atoms in the aromatic rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets. The compound’s fluorinated aromatic rings and pyrazolo[3,4-d]pyrimidine core allow it to bind to certain enzymes or receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloromethcathinone: A stimulant drug with a similar aromatic structure but different functional groups.
2,5-Difluorophenyl isocyanate: Another fluorinated compound with distinct reactivity and applications.
Uniqueness
N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide: stands out due to its combination of multiple fluorine atoms and the pyrazolo[3,4-d]pyrimidine moiety, which confer unique chemical properties and potential for diverse applications in research and industry.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N5OS/c20-11-1-4-13(5-2-11)27-18-14(8-25-27)19(24-10-23-18)29-9-17(28)26-16-6-3-12(21)7-15(16)22/h1-8,10H,9H2,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKBLSHPJAWYRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=C(C=C(C=C4)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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